4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
The compound "4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine" is a heterocyclic molecule that contains a pyrrolopyridine core structure with a bromine atom at the fourth position and a methoxy group at the seventh position. This structure is indicative of a molecule that could be of interest in various chemical and pharmaceutical applications due to the presence of reactive functional groups that allow for further chemical modifications.
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials that can be functionalized through various chemical reactions. For instance, the synthesis of 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid, a cognition activating agent, was achieved using bromo[1-14C]acetic acid as the starting material, indicating that brominated precursors are useful in the synthesis of complex molecules . Similarly, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones led to the synthesis of brominated heterocycles, which could be further applied to the synthesis of other heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. For example, the structure of a related molecule, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was elucidated and found to have a triclinic crystal structure . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods complemented the experimental data, providing insights into the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of brominated and methoxylated compounds has been explored in various chemical reactions. For instance, the kinetics and mechanism of the transformation of a brominated pyrrolidinone into a thiazolidinone were studied, revealing the influence of pH and buffer composition on the reaction rate . Additionally, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines demonstrated the chemoselective synthesis of pyrroles, showcasing the versatility of bromo-methoxy compounds in synthesizing nitrogen-containing heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxy heterocycles are influenced by their molecular structure. The presence of electronegative atoms such as bromine and oxygen can affect the molecule's polarity, solubility, and reactivity. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solid-state properties of these compounds . The rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones under alkaline conditions indicates that methoxy groups can influence the reactivity and outcome of rearrangement reactions .
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound has been used as a substrate in the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, which are important in the total synthesis of natural alkaloids like variolin B (Baeza et al., 2010).
- It is also involved in the synthesis of novel cyanopyridine derivatives with potential antibacterial properties (Bogdanowicz et al., 2013).
Photophysicochemical Properties
- The compound has been incorporated into the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, showing potential for photocatalytic applications (Öncül et al., 2021).
Synthesis of Heterocycles
- It has been utilized in the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks for the development of hard-to-reach heterocycles (Alekseyev et al., 2015).
- A method for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues was developed, showcasing its potential in the creation of diverse heterocyclic structures (Nechayev et al., 2013).
Pharmaceutical Applications
- It has been used in the practical synthesis of 7-azaserotonin and 7-azamelatonin, which are important for studying the biological activity of serotonin and melatonin derivatives (Fukuya et al., 2022).
Chemical Behavior Studies
- Research on the photochemical behavior of pyrrolo[3,2-b]pyridin-2-ones, including derivatives of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, has contributed to understanding the dimerization and electrocyclic ring-opening reactions in these compounds (Jones & Phipps, 1975).
Safety And Hazards
properties
IUPAC Name |
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-7)6(9)4-11-8/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOIMHHFHQTXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473163 | |
Record name | 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
425380-37-6 | |
Record name | 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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